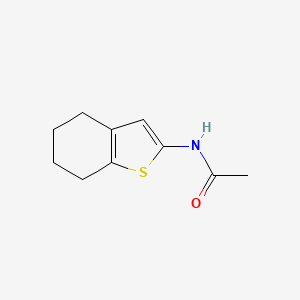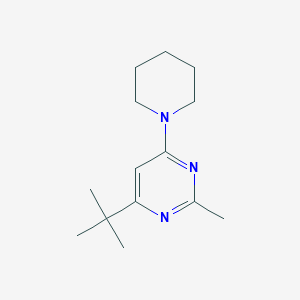![molecular formula C14H17NO3 B6496577 methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2323033-59-4](/img/structure/B6496577.png)
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrolidines and is widely used in the pharmaceutical and chemical industry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and is used as a building block for the synthesis of drugs. MPC is a key intermediate in the synthesis of several drugs, including anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, such as anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used to study the effects of various drugs on various biological systems, including the central nervous system, cardiovascular system, and endocrine system.
Mecanismo De Acción
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition of reuptake leads to an increase in the availability of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in the activity of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been shown to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded by light or other environmental factors. However, it has limited solubility in water and is not very soluble in organic solvents.
Direcciones Futuras
Future research on methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate should focus on its potential applications in medicine. This includes exploring its potential use as an anti-anxiety, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer agent. Additionally, further research should be conducted to better understand its mechanism of action and its effects on the cardiovascular system. Other potential areas of research include the development of novel synthesis methods for this compound and the design of new derivatives with improved pharmacological properties.
Métodos De Síntesis
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is synthesized via a reaction between 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 4-methylphenylmethyl alcohol. The reaction is carried out in an aqueous solution at a temperature of 60-90°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid, and is completed in a few hours. The product is purified by recrystallization from acetonitrile.
Propiedades
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGXMRKNXCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile](/img/structure/B6496494.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile](/img/structure/B6496507.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496522.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B6496527.png)
![N-cyclohexyl-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496529.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)